N-(3,4-dimethylphenyl)-4-(4-morpholinylsulfonyl)benzamide
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Overview
Description
N-(3,4-dimethylphenyl)-4-(4-morpholinylsulfonyl)benzamide, also known as DMSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMSB is a sulfonamide derivative that has been synthesized through a multi-step process and has been found to exhibit promising biological activity.
Mechanism of Action
The exact mechanism of action of N-(3,4-dimethylphenyl)-4-(4-morpholinylsulfonyl)benzamide is not fully understood. However, studies have suggested that this compound inhibits the activity of various enzymes and signaling pathways involved in cell proliferation and survival. This compound has also been found to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound inhibits the activity of various enzymes such as carbonic anhydrase and acetylcholinesterase. This compound has also been found to exhibit anti-inflammatory and anti-oxidant properties, reducing oxidative stress and inflammation in various tissues.
Advantages and Limitations for Lab Experiments
N-(3,4-dimethylphenyl)-4-(4-morpholinylsulfonyl)benzamide has various advantages and limitations for lab experiments. One of the major advantages of this compound is its ability to inhibit the growth of cancer cells and induce apoptosis. This compound has also been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. However, this compound has some limitations as well. This compound is a relatively new compound, and its long-term safety and efficacy are not fully understood. Moreover, this compound has limited solubility in water, which may limit its use in certain experiments.
Future Directions
There are various future directions for the study of N-(3,4-dimethylphenyl)-4-(4-morpholinylsulfonyl)benzamide. One of the most promising directions is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Further studies are needed to understand the exact mechanism of action of this compound and its long-term safety and efficacy. Moreover, the development of new synthesis methods for this compound with improved solubility and yield is also an important future direction.
Synthesis Methods
The synthesis of N-(3,4-dimethylphenyl)-4-(4-morpholinylsulfonyl)benzamide involves a multi-step process that begins with the reaction of 3,4-dimethylphenylamine and 4-chlorobenzenesulfonyl chloride in the presence of a base. The resulting product is then reacted with morpholine in the presence of a base to form this compound. The final product is purified through recrystallization and characterized through various analytical techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
N-(3,4-dimethylphenyl)-4-(4-morpholinylsulfonyl)benzamide has been found to exhibit significant biological activity and has been studied extensively for its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis in various cancer cell lines. This compound has also been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-3-6-17(13-15(14)2)20-19(22)16-4-7-18(8-5-16)26(23,24)21-9-11-25-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCACXEFAIWPMGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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